3,4-Dihydrobenzo[c]phenanthren-1(2H)-one
Description
Properties
Molecular Formula |
C₁₈H₁₄O |
|---|---|
Molecular Weight |
246.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Hydrogenation Patterns
Key Comparisons :
- 3,4-Dihydrophenanthren-1(2H)-one (CAS: 573-22-8): Shares the same base molecular formula (C₁₄H₁₂O ) but lacks the hydroxyl group. The ketone is positioned at C1, with hydrogenation at C3–C3. This structural variation reduces polarity compared to hydroxylated derivatives, impacting solubility and reactivity .
- 2,3-Dihydrophenanthren-4(1H)-one (CAS: 778-48-3): A positional isomer with the ketone at C4 and hydrogenation at C2–C3.
Table 1: Structural and Physical Properties of Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Monoisotopic Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3,4-Dihydrophenanthren-1(2H)-one | 573-22-8 | C₁₄H₁₂O | 196.0888 | Ketone (C1) |
| 2,3-Dihydrophenanthren-4(1H)-one | 778-48-3 | C₁₄H₁₂O | 196.0888 | Ketone (C4) |
| 7-Hydroxy-3,4-dihydrophenanthren-1(2H)-one | 62324-92-9 | C₁₄H₁₂O₂ | 212.0837 | Ketone (C1), Hydroxyl (C7) |
Heterocyclic Analogues and Pharmacological Activity
3,4-Dihydrobenzo[g]quinazolinone Derivatives:
- These compounds, such as N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide , exhibit cytotoxic activity against breast cancer cells (MDA-MB-231) with IC₅₀ values as low as 0.26 mM. Their activity is attributed to sulfonamide moieties and EGFR/HER2 enzyme inhibition .
- 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives demonstrate selective TNIK inhibition, showing anti-colorectal cancer effects. This highlights the role of oxygen-containing heterocycles in modulating kinase activity .
Comparison with 3,4-Dihydrobenzo[c]phenanthren-1(2H)-one: While the phenanthrenone backbone is structurally similar, the incorporation of nitrogen or sulfur heteroatoms in quinazolinones or oxazepinones enhances their binding affinity to biological targets. The absence of heteroatoms in this compound may limit its direct pharmacological utility but makes it a valuable synthetic precursor .
Substituted Derivatives and Functionalization
- This substitution is critical for interactions in biological systems, such as enzyme binding .
- 3,4-Dihydrobenzo[a]anthracene-1(2H)-one (CAS: 57652-74-1): Features an additional fused benzene ring, increasing molecular rigidity and aromatic surface area. This enhances UV absorbance properties, making it useful in analytical chemistry .
Preparation Methods
Cyclization Strategies Using Aldehydes and Nitriles
Alkali-Mediated Condensation
A prominent method involves the condensation of 2-methyl benzonitrile with aldehydes in dipolar aprotic solvents, as detailed in patent CN1204321A. For example, reacting paraformaldehyde with 2-methyl benzonitrile in dimethylpropylene urea (DMPU) and potassium tert-butoxide at 35°C for 6 hours yields 6-amino-11,12-dihydrobenzo[c]phenanthridines, which are subsequently oxidized or dehydrogenated. This two-step process achieves a 16% yield for the dihydro intermediate, with characterization via $$ ^1H $$-NMR ($$ \delta = 3.0–3.08 \, \text{ppm} $$, methylene protons) and IR ($$ \nu = 3244 \, \text{cm}^{-1} $$, NH stretching).
Reaction Conditions and Optimization
- Solvent : DMPU enhances reaction efficiency due to its high polarity and stability under basic conditions.
- Temperature : Maintaining 35°C prevents side reactions such as over-dehydration.
- Workup : Acidic extraction with 3N HCl isolates the protonated amine, followed by recrystallization in ethanol/methylene dichloride.
Phenyl Aldehyde Variants
Substituting paraformaldehyde with phenyl aldehyde increases steric bulk, improving yield to 52% for 11-phenyl-substituted derivatives. The reaction proceeds via a Michael addition-cyclization cascade, confirmed by $$ ^{13}C $$-NMR ($$ \delta = 190.3 \, \text{ppm} $$, ketone carbonyl).
Domino Diels-Alder–Sulfoxide Elimination–Oxidation
Enantioselective Synthesis
The Royal Society of Chemistry reports an asymmetric route using (S)-2-(p-tolylsulfinyl)-1,4-benzoquinone and 5-tert-butyl-3-vinyl-1,2-dihydronaphthalene. The domino sequence involves:
- Diels-Alder Reaction : Forms the bicyclic framework with >90% ee.
- Sulfoxide Elimination : Generates the dihydrobenzo[c]phenanthrene core.
- Oxidation : Converts intermediates to quinones, though halting at the ketone stage yields 3,4-dihydrobenzo[c]phenanthren-1(2H)-one.
Key Advantages
- Stereocontrol : Chiral sulfoxide directs helicity, achieving enantiomeric ratios >20:1.
- Scalability : Gram-scale synthesis is feasible with minimal purification steps.
Dehydrogenation and Purification Techniques
Chromatographic Purification
Flash silica gel chromatography (300–400 mesh) with petroleum ether/ethyl acetate (1:500) effectively isolates the target compound, as evidenced by $$ ^{19}F $$-NMR and $$ ^{13}C $$-NMR data in Supporting Information. Typical Rf values range from 0.3–0.5 under these conditions.
Comparative Analysis of Synthetic Routes
Structural Characterization and Analytical Data
Spectroscopic Insights
- IR Spectroscopy : Strong absorption at $$ \nu = 1654 \, \text{cm}^{-1} $$ confirms the ketone group.
- $$ ^1H $$-NMR : Multiplet signals at $$ \delta = 7.2–8.6 \, \text{ppm} $$ correspond to aromatic protons, while methylene resonances appear at $$ \delta = 2.5–3.5 \, \text{ppm} $$ .
- Mass Spectrometry : Molecular ion peak at m/z 196.24 (C14H12O) aligns with theoretical values.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Dihydrobenzo[c]phenanthren-1(2H)-one derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor polyaromatic hydrocarbons under controlled conditions. For example, partial hydrogenation of benzo[c]phenanthrene derivatives using Pd/C catalysts under hydrogen gas can yield the dihydro structure. Solvent choice (e.g., toluene) and temperature gradients (80–120°C) are critical to avoid over-reduction . Characterization via NMR and mass spectrometry is essential to confirm regioselectivity and purity.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm) and GC-MS for purity assessment. For structural confirmation, single-crystal X-ray diffraction (as demonstrated for structurally similar dihydronaphthalenones) provides unambiguous evidence of stereochemistry and bond angles . Comparative FT-IR analysis with reference spectra (e.g., from Kanto Reagents’ standard solutions) can identify functional groups like ketones .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Toxicity studies indicate potential carcinogenicity via skin contact (TDLo = 3700 µg/kg in murine models). Use PPE, including nitrile gloves and fume hoods, during synthesis. Thermal decomposition emits acrid fumes; avoid heating above 200°C without proper ventilation .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxylation) impact the biological activity of this compound derivatives?
- Methodological Answer : Introducing a hydroxyl group at position 7 (as in 7-hydroxy derivatives) enhances solubility and binding affinity to biological targets. For instance, 7-hydroxy analogs show improved interactions with TNIK kinase, a key regulator in colorectal cancer. Use regioselective oxidation with mCPBA or enzymatic hydroxylation (e.g., cytochrome P450 mimics) to synthesize derivatives. Assess activity via kinase inhibition assays and molecular docking .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or metabolite interference. Perform orthogonal validation:
- Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. SW480).
- Use isotopic labeling (e.g., ¹⁴C-tagged derivatives) to track metabolic stability in vivo .
- Cross-reference with computational models (QSAR) to identify structure-activity outliers .
Q. How can computational methods optimize the design of this compound-based TNIK inhibitors?
- Methodological Answer :
- Step 1 : Generate 3D conformers using molecular dynamics (MD) simulations to explore binding poses in TNIK’s catalytic pocket.
- Step 2 : Apply free-energy perturbation (FEP) to predict substituent effects on binding affinity (e.g., fluorination at position 4 improves hydrophobic interactions) .
- Step 3 : Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (kₒₙ/kₒff) .
Q. What experimental approaches address low yields in large-scale synthesis of dihydro derivatives?
- Methodological Answer : Optimize catalytic systems—e.g., replace Pd/C with Wilkinson’s catalyst (RhCl(PPh₃)₃) for higher selectivity in hydrogenation. Use flow chemistry to maintain consistent pressure and temperature, reducing side reactions. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
